N-[4-(4-benzyl-1-piperazinyl)phenyl]-2-(2-naphthyloxy)acetamide
描述
N-[4-(4-benzyl-1-piperazinyl)phenyl]-2-(2-naphthyloxy)acetamide, commonly known as BPN14770, is a small molecule drug that has gained attention in recent years due to its potential therapeutic applications in various neurological disorders.
作用机制
BPN14770 acts as a selective inhibitor of phosphodiesterase-4D (PDE4D), an enzyme that regulates the levels of cyclic adenosine monophosphate (cAMP) in the brain. By inhibiting PDE4D, BPN14770 increases cAMP levels, which in turn activates protein kinase A (PKA) and cAMP response element-binding protein (CREB), leading to the upregulation of various genes involved in synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
BPN14770 has been shown to increase cAMP levels in the brain, leading to the upregulation of various genes involved in synaptic plasticity and memory formation. BPN14770 has also been shown to reduce amyloid beta plaque formation in Alzheimer's disease models and reduce behavioral abnormalities in Fragile X syndrome models. In addition, BPN14770 has been shown to have a favorable safety profile and does not induce significant side effects.
实验室实验的优点和局限性
BPN14770 has several advantages for lab experiments, including its high potency and selectivity for PDE4D, its favorable safety profile, and its ability to cross the blood-brain barrier. However, BPN14770 also has some limitations, including its relatively short half-life and the need for further studies to determine its long-term safety and efficacy in humans.
未来方向
For BPN14770 include further studies to determine its long-term safety and efficacy in humans, as well as studies to explore its potential therapeutic applications in other neurological disorders such as Parkinson's disease and Huntington's disease. In addition, further research is needed to understand the molecular mechanisms underlying the effects of BPN14770 on synaptic plasticity and memory formation.
科学研究应用
BPN14770 has been studied extensively for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Fragile X syndrome, and Autism Spectrum Disorder. In Alzheimer's disease, BPN14770 has been shown to improve cognitive function and reduce amyloid beta plaque formation in preclinical models. In Fragile X syndrome, BPN14770 has been shown to improve synaptic plasticity and reduce behavioral abnormalities in preclinical models. In Autism Spectrum Disorder, BPN14770 has been shown to improve social behavior and reduce repetitive behaviors in preclinical models.
属性
IUPAC Name |
N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-naphthalen-2-yloxyacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3O2/c33-29(22-34-28-15-10-24-8-4-5-9-25(24)20-28)30-26-11-13-27(14-12-26)32-18-16-31(17-19-32)21-23-6-2-1-3-7-23/h1-15,20H,16-19,21-22H2,(H,30,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLUNDCRLCZKYKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C=C3)NC(=O)COC4=CC5=CC=CC=C5C=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。